molecular formula C23H23N3O4 B12205518 (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Cat. No.: B12205518
M. Wt: 405.4 g/mol
InChI Key: OJUMBRPPWSUBLM-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with the dimethoxyphenyl group: This step involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the tetrahydronaphthalenyl group: This can be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like AlCl3.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can target the oxadiazole ring or the double bond in the prop-2-enamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties and could be studied for its potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, could be explored to develop new treatments for diseases.

Industry

Industrially, such compounds can be used in the development of new materials, such as polymers or coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
  • (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-thiadiazol-3-yl]prop-2-enamide
  • (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-triazol-3-yl]prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

InChI

InChI=1S/C23H23N3O4/c1-28-19-11-7-15(13-20(19)29-2)8-12-21(27)24-23-22(25-30-26-23)18-10-9-16-5-3-4-6-17(16)14-18/h7-14H,3-6H2,1-2H3,(H,24,26,27)/b12-8+

InChI Key

OJUMBRPPWSUBLM-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.